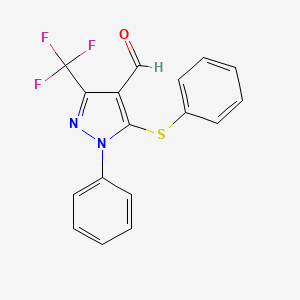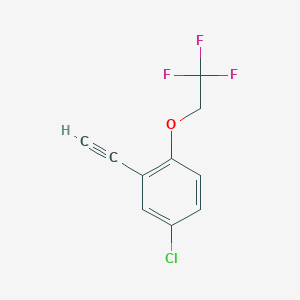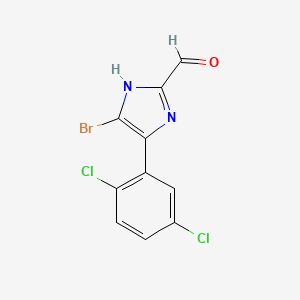
2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chlorobenzylidene group and a methylthio group attached to the thiophene ring, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 5-(methylthio)thiophene-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted benzylidene derivatives
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function and leading to a physiological response. The exact pathways involved would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
- 2-(4-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one
- 2-(4-Chlorobenzylidene)-5-(ethylthio)thiophen-3(2H)-one
- 2-(4-Chlorobenzylidene)-5-(methylthio)furan-3(2H)-one
Uniqueness
2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is unique due to the presence of both the chlorobenzylidene and methylthio groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds
特性
分子式 |
C12H9ClOS2 |
|---|---|
分子量 |
268.8 g/mol |
IUPAC名 |
(2E)-2-[(4-chlorophenyl)methylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C12H9ClOS2/c1-15-12-7-10(14)11(16-12)6-8-2-4-9(13)5-3-8/h2-7H,1H3/b11-6+ |
InChIキー |
XAPDWLIFOCQQQW-IZZDOVSWSA-N |
異性体SMILES |
CSC1=CC(=O)/C(=C\C2=CC=C(C=C2)Cl)/S1 |
正規SMILES |
CSC1=CC(=O)C(=CC2=CC=C(C=C2)Cl)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)


![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)






